molecular formula C13H12F2N2O3S B2642568 N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide CAS No. 1281035-67-3

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide

Cat. No.: B2642568
CAS No.: 1281035-67-3
M. Wt: 314.31
InChI Key: SXCZDQIBTZYDGN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzene ring substituted with a difluoromethanesulfonyl group and a cyanocyclobutyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-2-fluoro-N-methylbenzamide with acetonitrile in the presence of a suitable catalyst . The reaction conditions often include the use of microwave irradiation to accelerate the process, although this method may not be suitable for large-scale industrial production due to cost and scalability issues .

Industrial Production Methods

For industrial production, alternative methods that do not rely on microwave irradiation are preferred. These methods may involve the use of different solvents and catalysts to achieve the desired product in a more cost-effective and scalable manner. The choice of solvents and catalysts can vary, but common options include ethyl acetate, tert-butyl methyl ether, toluene, and isopropyl acetate .

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring, depending on the electrophile used.

Scientific Research Applications

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)benzamide
  • N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-1H-pyrazole-3-carboxamide
  • N-(1-cyanocyclobutyl)-N-cyclopropyl-1-benzothiophene-3-sulfonamide

Uniqueness

N-(1-cyanocyclobutyl)-4-difluoromethanesulfonylbenzamide stands out due to the presence of the difluoromethanesulfonyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where other similar compounds may not be as effective. The combination of the cyanocyclobutyl and difluoromethanesulfonyl groups provides a distinctive profile that can be leveraged in various scientific and industrial contexts .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-4-(difluoromethylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O3S/c14-12(15)21(19,20)10-4-2-9(3-5-10)11(18)17-13(8-16)6-1-7-13/h2-5,12H,1,6-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCZDQIBTZYDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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